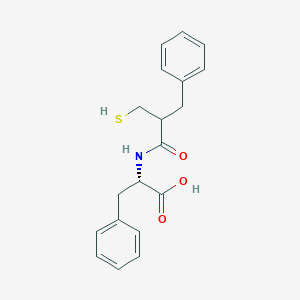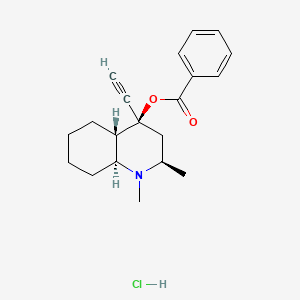
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is a complex organic compound with a unique structure It is characterized by the presence of a quinolinol core, which is a derivative of quinoline, and various substituents including ethynyl, dimethyl, and benzoate groups
Méthodes De Préparation
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves several steps. The synthetic route typically starts with the preparation of the quinolinol core, followed by the introduction of the ethynyl, dimethyl, and benzoate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinolinol core can lead to the formation of quinoline derivatives, while reduction can yield more saturated compounds .
Applications De Recherche Scientifique
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinolinol core can interact with various enzymes and receptors, leading to changes in cellular processes. The ethynyl and dimethyl groups may enhance the compound’s binding affinity and specificity for its targets. The benzoate ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- stands out due to its unique combination of substituents. Similar compounds include other quinolinol derivatives with different substituents, such as 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, and 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-.
Propriétés
Numéro CAS |
110345-57-8 |
|---|---|
Formule moléculaire |
C20H26ClNO2 |
Poids moléculaire |
347.9 g/mol |
Nom IUPAC |
[(2R,4S,4aS,8aS)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20+;/m1./s1 |
Clé InChI |
CYWZHNGATLWUHZ-MTNAZVQPSA-N |
SMILES isomérique |
C[C@@H]1C[C@]([C@H]2CCCC[C@@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
SMILES canonique |
CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



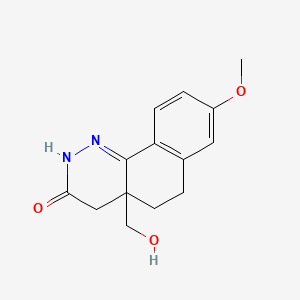



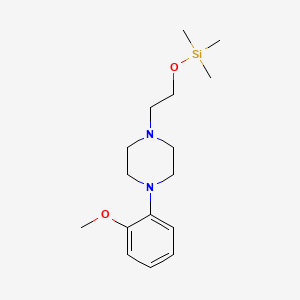

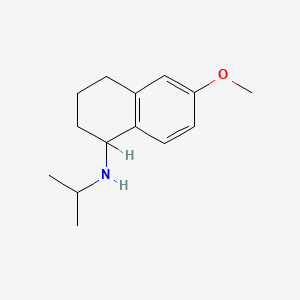
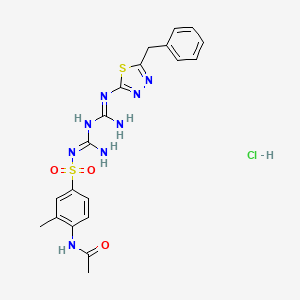
![2-Methoxyethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12721343.png)


